N-[(2-bromophenyl)methyl]-1-propylpiperidin-4-amine
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Overview
Description
N-[(2-bromophenyl)methyl]-1-propylpiperidin-4-amine is a chemical compound with the molecular formula C15H23BrN2 and a molecular weight of 311.26 g/mol This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]-1-propylpiperidin-4-amine typically involves the reaction of 2-bromobenzyl chloride with 1-propylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)methyl]-1-propylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom and form the corresponding dehalogenated product.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Dehalogenated products
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(2-bromophenyl)methyl]-1-propylpiperidin-4-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]-1-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets within the target, while the piperidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-1-propylpiperidin-4-amine
- N-[(2-fluorophenyl)methyl]-1-propylpiperidin-4-amine
- N-[(2-iodophenyl)methyl]-1-propylpiperidin-4-amine
Uniqueness
N-[(2-bromophenyl)methyl]-1-propylpiperidin-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s affinity for certain targets compared to its chloro, fluoro, or iodo analogs .
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-propylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2/c1-2-9-18-10-7-14(8-11-18)17-12-13-5-3-4-6-15(13)16/h3-6,14,17H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAPHLZVMYCFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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